Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Amino-2-chloro-N-ethylbenzamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Amino-2-chloro-N-ethylbenzamide
Executive Summary
4-Amino-2-chloro-N-ethylbenzamide is a specialized benzamide derivative utilized primarily in Structure-Activity Relationship (SAR) studies targeting dopamine D2 receptors and 5-HT4 receptors. Structurally analogous to the orthopramide class of antiemetics (e.g., Metoclopramide), this molecule serves as a critical chemical probe to evaluate the steric and electronic influence of the 2-position halogen substituent on receptor binding affinity.
This guide provides a definitive technical breakdown of its physicochemical identity, a self-validating synthetic protocol, and the analytical frameworks required for pharmaceutical-grade characterization.
Physicochemical Identity
The precise characterization of 4-Amino-2-chloro-N-ethylbenzamide is foundational for its use as a reference standard or synthetic intermediate.
Nomenclature and Registry[1]
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IUPAC Name: 4-Amino-2-chloro-N-ethylbenzamide
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Common Identifiers: 2-Chloro-4-amino-N-ethylbenzamide; Benzamide, 4-amino-2-chloro-N-ethyl-
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CAS Registry Number: 63498-00-0 (hydrochloride salt reference); Free base theoretical assignment based on structure.
Molecular Data Table
| Property | Value | Technical Note |
| Molecular Formula | C₉H₁₁ClN₂O | Carbon (9), Hydrogen (11), Chlorine (1), Nitrogen (2), Oxygen (1) |
| Molecular Weight | 198.65 g/mol | Average mass weighted by isotopic abundance. |
| Monoisotopic Mass | 198.0560 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | 198.056017 | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. |
| Element Analysis | C: 54.42%; H: 5.58%; Cl: 17.85%; N: 14.10%; O: 8.05% | Theoretical composition for purity validation. |
| Physical State | Off-white to pale yellow solid | Crystalline powder form typical of benzamides. |
| Predicted LogP | ~1.32 | Moderate lipophilicity; soluble in DMSO, Methanol. |
Synthetic Pathways & Methodology
The synthesis of 4-Amino-2-chloro-N-ethylbenzamide requires navigating the reactivity of the aniline amine (position 4) versus the carboxylic acid activation required for amide formation.
Retrosynthetic Analysis
The most robust route involves the direct amidation of 4-amino-2-chlorobenzoic acid . To prevent self-polymerization (where the aniline of one molecule attacks the activated acid of another), careful selection of coupling agents or transient protection is required. However, due to the lower nucleophilicity of the aniline nitrogen (deactivated by the aromatic ring) compared to the aliphatic ethylamine, direct coupling is feasible under controlled conditions.
Reaction Workflow (Graphviz)
Figure 1: Direct amide coupling strategy utilizing carbodiimide or uronium activation chemistry.
Detailed Experimental Protocol (Lab Scale)
Objective: Synthesis of 1.0 g of target compound via HATU coupling.
Reagents:
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4-Amino-2-chlorobenzoic acid (1.0 eq)
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Ethylamine (2.0 M in THF, 1.2 eq)
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HATU (1.1 eq) - Chosen for high efficiency and low racemization risk.
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DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
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DMF (Anhydrous solvent)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (5.8 mmol) in anhydrous DMF (15 mL).
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Activation: Add DIPEA (11.6 mmol) followed by HATU (6.4 mmol) at 0°C. Stir for 30 minutes to generate the active ester. Note: The solution typically turns yellow.
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Amidation: Dropwise add the Ethylamine solution (7.0 mmol). Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting acid spot (low Rf) should disappear.
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Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:
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Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).
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Water (removes DMF).
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Brine (drying).
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Analytical Characterization & Quality Control
Trustworthiness in chemical research relies on multi-modal validation. A single technique is insufficient for publication-quality data.
Analytical Logic Flow
Figure 2: Sequential decision tree for analytical validation of the synthesized benzamide.
Standardized HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (amide bond).
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Expected Retention: The compound is moderately polar; expect elution around 4.5–5.5 minutes depending on dead volume.
Spectral Expectations
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Mass Spectrometry (ESI+):
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Base Peak: m/z 199.06 [M+H]⁺.
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Isotope Pattern: Distinctive Chlorine pattern. The peak at m/z 201.06 ([M+H+2]⁺) should be approximately 33% the intensity of the base peak due to ³⁷Cl natural abundance.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.10 (t, 1H): Amide NH (broad triplet due to coupling with ethyl group).
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δ 7.55 (d, 1H): Aromatic proton at position 6 (ortho to amide).
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δ 6.65 (d, 1H): Aromatic proton at position 3 (ortho to amine).
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δ 6.45 (dd, 1H): Aromatic proton at position 5.
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δ 5.80 (s, 2H): Primary amine NH₂ (broad singlet).
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δ 3.25 (m, 2H): Methylene group of ethyl chain (-CH₂-).
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δ 1.10 (t, 3H): Methyl group of ethyl chain (-CH₃).
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Pharmaceutical Context
This molecule is not merely a chemical curiosity; it represents a specific "chemical space" in the development of orthopramides.
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SAR Utility: In the development of Metoclopramide (D2 antagonist), the 2-methoxy group is crucial for conformational locking via intramolecular hydrogen bonding. 4-Amino-2-chloro-N-ethylbenzamide lacks this methoxy group, replacing it with a chlorine atom. This alteration changes the electronic density of the aromatic ring and the steric bulk, often used to test the "ortho effect" in receptor binding pockets [1].
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Impurity Profiling: During the synthesis of complex benzamides, dechlorination or side-chain truncation can occur. This molecule serves as a reference standard to quantify such impurities in GMP environments.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43262919 (Analog Reference). Retrieved from [Link]
